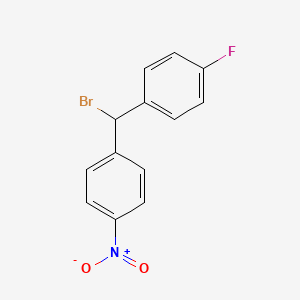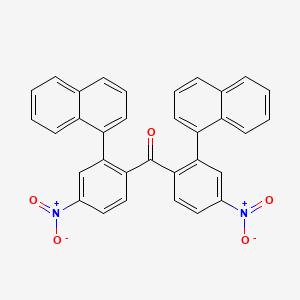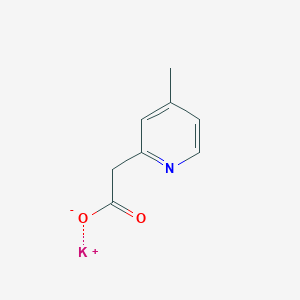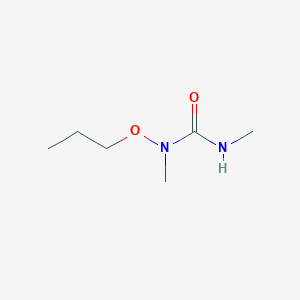![molecular formula C9H11N3S B13097983 Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)- CAS No. 502169-80-4](/img/structure/B13097983.png)
Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)thiazolo[4,5-b]pyrazine is a heterocyclic compound that features a thiazole ring fused to a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group adds steric bulk, which can influence the compound’s reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)thiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrazine derivative in the presence of a suitable catalyst. For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the desired thiazolo[4,5-b]pyrazine scaffold .
Industrial Production Methods
Industrial production of 2-(tert-Butyl)thiazolo[4,5-b]pyrazine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and real-time monitoring can further enhance the reproducibility and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)thiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized thiazolo[4,5-b]pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)thiazolo[4,5-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Thiazolo[4,5-b]pyridine: A compound with a thiazole ring fused to a pyridine ring, similar in structure but with different electronic properties.
Uniqueness
2-(tert-Butyl)thiazolo[4,5-b]pyrazine is unique due to the presence of both thiazole and pyrazine rings, which confer distinct electronic and steric properties. The tert-butyl group further enhances its uniqueness by providing steric hindrance, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
502169-80-4 |
|---|---|
Molekularformel |
C9H11N3S |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
2-tert-butyl-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C9H11N3S/c1-9(2,3)8-12-6-7(13-8)11-5-4-10-6/h4-5H,1-3H3 |
InChI-Schlüssel |
KAZMPTSFWGGNMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=NC=CN=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


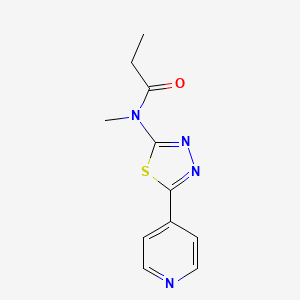
![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)
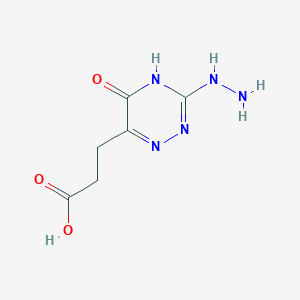
![3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one](/img/structure/B13097926.png)
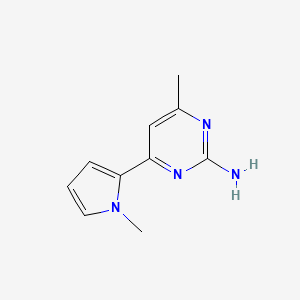
![6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)
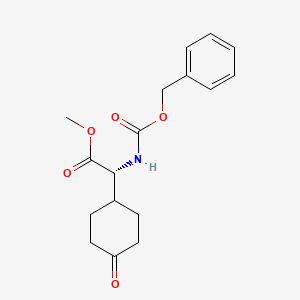
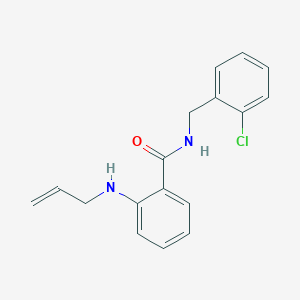
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)

